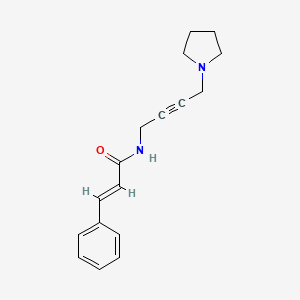N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide
CAS No.: 1396891-15-8
Cat. No.: VC4137702
Molecular Formula: C17H20N2O
Molecular Weight: 268.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396891-15-8 |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.36 |
| IUPAC Name | (E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |
| Standard InChI | InChI=1S/C17H20N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-11H,6-7,12-15H2,(H,18,20)/b11-10+ |
| Standard InChI Key | LLZRTSWQAVNZIA-ZHACJKMWSA-N |
| SMILES | C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide features three distinct regions:
-
Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle known for enhancing membrane permeability and binding to biomolecular targets .
-
Butynyl linker: A rigid alkyne spacer (C≡C) that imposes conformational constraints, potentially improving receptor selectivity.
-
Cinnamamide group: A trans-β-arylacrylamide fragment associated with antioxidant, antimicrobial, and kinase-inhibitory properties .
The compound’s stereochemistry is defined by the E-configuration of the cinnamamide double bond, as evidenced by its InChIKey (LLZRTSWQAVNZIA-ZHACJKMWSA-N).
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.36 g/mol |
| IUPAC Name | (E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide |
| SMILES | C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2 |
| Solubility | Not fully characterized |
The alkyne linker contributes to moderate lipophilicity, suggesting favorable blood-brain barrier penetration, while the pyrrolidine ring enhances water solubility compared to purely aromatic analogs .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Pyrrolidine-Butynyl Precursor: Alkylation of pyrrolidine with 1,4-dibromobut-2-yne under basic conditions yields 4-(pyrrolidin-1-yl)but-2-yn-1-amine.
-
Cinnamoyl Chloride Formation: Cinnamic acid is treated with thionyl chloride to generate cinnamoyl chloride.
-
Amide Coupling: The amine intermediate reacts with cinnamoyl chloride in the presence of a coupling agent (e.g., HATU) to form the target compound.
Critical parameters include temperature control (<0°C during acyl chloride formation) and purification via column chromatography to achieve >95% purity.
Yield and Scalability
Initial reports indicate a moderate yield of 55–60%, limited by side reactions during alkyne functionalization. Microwave-assisted synthesis and flow chemistry are proposed to enhance efficiency and scalability.
Biological Activities and Mechanisms
Neuropharmacological Effects
The compound’s structural similarity to NTCT, a known acetylcholinesterase (AChE) inhibitor, implies potential utility in Alzheimer’s disease therapy . AChE inhibition is hypothesized to arise from π-cation interactions between the cinnamamide’s aromatic system and the enzyme’s catalytic anionic site.
Antimicrobial Activity
Cinnamamide derivatives exhibit broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The alkyne linker may enhance membrane disruption by promoting lipid bilayer penetration .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound’s dual capacity to inhibit EGFR and AChE positions it as a multifunctional lead for kinase-targeted therapies. Structural modifications, such as fluorination of the phenyl ring or substitution of the pyrrolidine with piperidine, are under investigation to optimize potency and selectivity .
Neuroprotective Agents
Hybrid molecules combining cinnamamide and cholinesterase inhibitory motifs are being explored to address multifactorial neurodegeneration. Preclinical models indicate synergistic effects in reducing β-amyloid aggregation and oxidative stress .
Comparative Analysis with Structural Analogs
1-Cinnamoylpyrrolidine (PubChem CID: 765514)
This simpler analog lacks the butynyl spacer, resulting in reduced conformational rigidity and diminished AChE inhibition (IC~50~ = 12 µM vs. 5 µM for N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide) . The alkyne linker in the target compound enhances hydrophobic interactions with enzyme active sites, explaining its superior activity.
Cinnamoyltyramine Alkylamides
Natural analogs like NTCT share the cinnamamide core but feature tyramine instead of pyrrolidine. While NTCT shows comparable EGFR inhibition, it exhibits poorer bioavailability due to rapid hepatic glucuronidation . The pyrrolidine moiety in the synthetic derivative mitigates this via steric hindrance of metabolic enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume